molecular formula C12H16N2O2 B5735952 2-[(3-methylbutanoyl)amino]benzamide

2-[(3-methylbutanoyl)amino]benzamide

Cat. No.: B5735952
M. Wt: 220.27 g/mol
InChI Key: HGJXDNDUGDVIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methylbutanoyl)amino]benzamide, also known as N-(2-amino-5-methylphenyl)-3-methylbutanamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(3-methylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.
Another area of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-[(3-methylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin structure. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-methylbutanoyl)amino]benzamide is its high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical imaging. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for research involving 2-[(3-methylbutanoyl)amino]benzamide. One area of interest is the development of new fluorescent probes based on the compound for the detection of other metal ions and biomolecules. Another area of research involves the optimization of the compound for use as an anti-cancer agent, including the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a useful tool for environmental monitoring and biomedical imaging, while its cytotoxic effects against cancer cells make it a potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 2-[(3-methylbutanoyl)amino]benzamide involves the reaction of 2-amino-5-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 186-188°C.

Properties

IUPAC Name

2-(3-methylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-6,8H,7H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJXDNDUGDVIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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